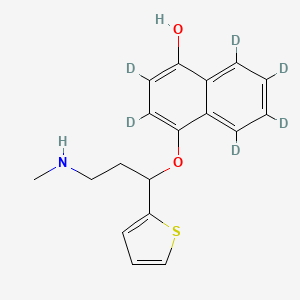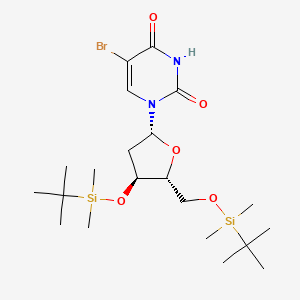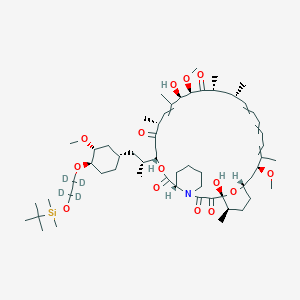
5-(3-Azidopropyl)-UTP •4TEA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Azidopropyl)-UTP •4TEA is a compound that belongs to the class of nucleoside analogs. It is a modified uridine triphosphate molecule where the uridine is substituted with a 3-azidopropyl group. This compound is primarily used in click chemistry due to the presence of the azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions. This makes it a valuable tool in various scientific research applications, including labeling and tracking DNA synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Azidopropyl)-UTP •4TEA typically involves the modification of uridine triphosphate. The process begins with the protection of the hydroxyl groups of uridine, followed by the introduction of the 3-azidopropyl group. This is achieved through a series of nucleophilic substitution reactions. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Azidopropyl)-UTP •4TEA undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is used in bioconjugation applications.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) and is performed under mild conditions, often in aqueous solutions.
Major Products Formed
Triazoles: The primary products formed from CuAAC and SPAAC reactions are triazole derivatives, which are stable and can be used for further functionalization.
Wissenschaftliche Forschungsanwendungen
5-(3-Azidopropyl)-UTP •4TEA has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in labeling and tracking DNA synthesis, as well as in the study of nucleic acid interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of targeted drug delivery.
Industry: Applied in the production of functionalized materials and nanotechnology.
Wirkmechanismus
The mechanism of action of 5-(3-Azidopropyl)-UTP •4TEA involves its incorporation into nucleic acids during DNA synthesis. The azide group allows for subsequent click chemistry reactions, enabling the labeling and tracking of DNA. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism. The pathways involved are primarily related to DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Azidopropyl)uridine: Another nucleoside analog with similar click chemistry applications.
3-Azidopropyltriethoxysilane: Used in the preparation of functionalized materials through click chemistry.
Azidopropyl-functionalized GalNAc: Utilized in the synthesis of glycosylated compounds.
Uniqueness
5-(3-Azidopropyl)-UTP •4TEA is unique due to its triphosphate moiety, which allows for its incorporation into nucleic acids. This feature distinguishes it from other azidopropyl compounds that do not have this capability. Its ability to participate in click chemistry reactions while being part of nucleic acid structures makes it a valuable tool in both basic and applied research.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5-(3-Azidopropyl)-UTP •4TEA can be achieved by a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Uridine triphosphate (UTP)", "3-Azidopropanol", "Triethylamine (TEA)", "Methanol", "Dichloromethane (DCM)", "Diisopropylcarbodiimide (DIC)", "N-Hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Protection of the 2'- and 3'-hydroxyl groups of UTP with a dimethoxytrityl (DMT) group using DCM and DIC", "Step 2: Deprotection of the 2'- and 3'-hydroxyl groups using methanolic hydrochloric acid", "Step 3: Reaction of the deprotected UTP with 3-azidopropanol in the presence of TEA and DMF to yield 5-(3-Azidopropyl)-UTP", "Step 4: Coupling of 5-(3-Azidopropyl)-UTP with NHS and TEA in DMF to form the activated ester intermediate", "Step 5: Purification of the activated ester intermediate using reverse-phase HPLC", "Step 6: Addition of TEA to the purified activated ester intermediate to form 5-(3-Azidopropyl)-UTP •4TEA", "Step 7: Purification of the final product using reverse-phase HPLC" ] } | |
CAS-Nummer |
1354419-13-8 |
Molekularformel |
C₃₆H₈₀N₉O₁₅P₃ |
Molekulargewicht |
971.99 |
Synonyme |
5-(3-Azidopropyl)-uridine 5’-(tetrahydrogen triphosphate) Compd. with N,N-diethylethanamine (1:4); 5-(3-Azidopropyl)-uridine 5’-Triphosphate •4TEA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)
![19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione](/img/structure/B1141203.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)




